Chlordiazepoxide hydrochloride

描述

Chlordiazepoxide Hydrochloride: is a benzodiazepine derivative known for its anxiolytic, sedative, and hypnotic properties. It was the first benzodiazepine to be synthesized and has been widely used in the treatment of anxiety disorders, alcohol withdrawal symptoms, and preoperative anxiety .

准备方法

合成路线和反应条件: 氯氮卓盐酸盐通常由 2-氨基-5-氯苯基苯酮合成。该过程涉及几个步骤:

2-氨基-5-氯苯基苯酮肟的形成: 这是通过在乙醇中使 2-氨基-5-氯苯基苯酮与盐酸羟胺反应实现的。

与氯乙酰氯反应: 此步骤形成 2-氯乙酰氨基-5-氯苯基苯酮肟。

环化: 该化合物发生环化反应形成 2-氯甲基-4-苯基-6-氯喹唑啉-3-氧化物。

与一甲胺反应: 此最终步骤得到氯氮卓.

工业生产方法: 工业生产氯氮卓盐酸盐涉及使用微分子线性脂肪族酮和盐酸丙酮溶液。 该工艺设计为温和、简单且经济高效,使其适用于大规模生产 .

化学反应分析

反应类型: 氯氮卓盐酸盐会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成其 N-氧化物衍生物。

还原: 还原反应可以将其转化回母体苯二氮卓结构。

取代: 卤素取代反应可在氯原子上发生

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用像氢化铝锂这样的还原剂。

取代: 使用卤化剂,如氯气或溴

主要产物:

氧化: 生成 N-氧化物衍生物。

还原: 得到母体苯二氮卓。

取代: 形成卤代苯二氮卓

科学研究应用

FDA-Approved Indications

Chlordiazepoxide is indicated for several conditions:

- Anxiety Disorders : It is effective in treating mild to severe anxiety disorders, providing short-term relief of anxiety symptoms.

- Alcohol Withdrawal : The drug is particularly important in managing symptoms associated with acute alcohol withdrawal. The American Society of Addiction Medicine recommends its use in front-loading therapy to rapidly alleviate withdrawal symptoms for patients with severe alcohol withdrawal syndrome .

- Preoperative Anxiety : It helps reduce apprehension and anxiety before surgical procedures, contributing to patient comfort during the perioperative period .

Off-Label Uses

In addition to its approved indications, chlordiazepoxide has several off-label applications:

- Adjunctive Therapy : It is often used alongside other medications such as antipsychotics and mood stabilizers for treating various psychiatric disorders, including bipolar disorder and schizophrenia .

- Gastrointestinal Disorders : In combination with clidinium bromide, chlordiazepoxide can help manage emotional and somatic factors associated with gastrointestinal conditions like peptic ulcers and irritable bowel syndrome .

Case Studies

Several documented cases illustrate the clinical implications of using chlordiazepoxide:

- Case of Acute Liver Injury : A 26-year-old woman developed nausea and jaundice after starting chlordiazepoxide. Laboratory tests indicated elevated liver enzymes, leading to a diagnosis of mild acute liver injury attributed to the medication. Symptoms resolved after discontinuation .

- Withdrawal Management : In a clinical setting, patients undergoing alcohol detoxification were administered chlordiazepoxide as part of a front-loading strategy. This approach effectively managed withdrawal symptoms in patients with high CIWA-Ar scores, demonstrating the drug's efficacy in acute settings .

- Psychiatric Use : A report highlighted a patient with schizophrenia who experienced reduced anxiety when treated with chlordiazepoxide as an adjunct to antipsychotic therapy. The patient's overall stability improved without significant side effects .

Pharmacokinetics

Understanding the pharmacokinetics of chlordiazepoxide is essential for optimizing its therapeutic use:

- Absorption : Peak plasma concentrations occur within several hours post-administration.

- Distribution : The drug is highly protein-bound (approximately 96%) and widely distributed throughout body tissues, particularly in lipid-rich areas like the CNS.

- Metabolism : Primarily metabolized by hepatic oxidation followed by glucuronidation.

- Elimination Half-Life : Ranges from 24 to 48 hours; excretion occurs mainly via urine .

作用机制

氯氮卓盐酸盐通过结合 GABA-A 受体复合体上的苯二氮卓受体发挥作用。这增强了 GABA 的抑制效应,导致氯离子流入增加、超极化和神经元膜的稳定。 主要分子靶点是中枢神经系统中的 GABA-A 受体 .

相似化合物的比较

类似化合物:

地西泮: 另一种具有类似抗焦虑和镇静作用的苯二氮卓类药物。

劳拉西泮: 以其强效抗焦虑作用而闻名。

氯硝西泮: 主要用于其抗惊厥作用

独特性: 氯氮卓盐酸盐的独特之处在于其长半衰期和活性代谢物的存在,这些活性代谢物有助于其延长的治疗效果。 它是首个合成的苯二氮卓类药物,标志着抗焦虑药物开发的里程碑 .

生物活性

Chlordiazepoxide hydrochloride, commonly known as Librium, is a long-acting benzodiazepine that exhibits a range of biological activities, primarily as an anxiolytic and sedative. This article explores its pharmacological mechanisms, clinical applications, and safety profile, supported by case studies and research findings.

Chlordiazepoxide acts by binding to the benzodiazepine sites on the GABA receptor complex in the central nervous system (CNS). This binding enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of neuronal membranes. Consequently, this results in neuroinhibitory effects that manifest as anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties .

Pharmacological Properties

- Anxiolytic Effects : Chlordiazepoxide is primarily used to treat anxiety disorders. It has been shown to significantly reduce anxiety symptoms in various clinical settings.

- Sedative Effects : The drug possesses sedative properties that help manage preoperative anxiety and acute alcohol withdrawal symptoms .

- Anticonvulsant Activity : Its ability to inhibit neuronal excitability makes it effective in preventing seizures .

Clinical Applications

Chlordiazepoxide is FDA-approved for several indications:

- Anxiety Disorders : Effective in managing mild to severe anxiety.

- Alcohol Withdrawal : Used in front-loading therapy for patients exhibiting severe withdrawal symptoms .

- Preoperative Anxiety : Administered to alleviate anxiety before surgical procedures.

Case Studies

- Alcohol Withdrawal Management : In a clinical study involving 40 patients with alcohol dependency, chlordiazepoxide significantly reduced withdrawal symptoms compared to placebo, demonstrating its efficacy in managing acute alcohol withdrawal .

- Gastrointestinal Disorders : A study reported that a combination of clidinium and chlordiazepoxide improved symptoms in 85% of patients suffering from peptic ulcer disease and dyspepsia .

Safety Profile

While chlordiazepoxide is generally well-tolerated, it can cause adverse effects, particularly in older adults or those with comorbid conditions:

- Common Adverse Effects : Sedation, dizziness, ataxia, confusion, and fatigue are frequently reported .

- Serious Adverse Effects : Risk of respiratory depression increases when combined with other CNS depressants. Abrupt cessation can lead to severe withdrawal symptoms .

Pharmacokinetics

Chlordiazepoxide has a half-life ranging from 5 to 30 hours; however, its active metabolite, nordiazepam, has a much longer half-life (36 to 200 hours), which can lead to accumulation in elderly patients or those with liver impairment . The drug is primarily metabolized hepatically and excreted through urine.

Comparative Efficacy

The following table summarizes the efficacy of chlordiazepoxide compared to placebo in various studies:

| Study Focus | Treatment Group | Response Rate (%) | P-value |

|---|---|---|---|

| Alcohol Withdrawal | Chlordiazepoxide | 75 | <0.001 |

| Gastrointestinal Disorders | Clidinium/Chlordiazepoxide | 85 | <0.001 |

| General Anxiety | Chlordiazepoxide | 70 | <0.05 |

属性

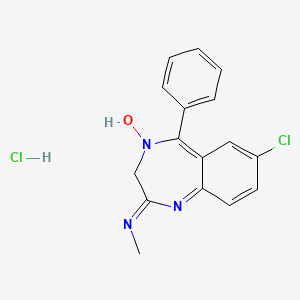

IUPAC Name |

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNVHVUEIITLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O.ClH, C16H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-25-3 | |

| Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or off-white powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 66 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

438-41-5 | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Librium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlordiazepoxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM6K1XWDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

414 to 424 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does chlordiazepoxide hydrochloride exert its anxiolytic effects?

A1: this compound binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex in the central nervous system (CNS). [] This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx, membrane hyperpolarization, and reduced neuronal excitability. []

Q2: Does alcohol consumption affect this compound levels in the body?

A2: Yes, alcohol can significantly increase serum chlordiazepoxide levels. One study found significantly higher levels at 120 and 150 minutes after alcohol ingestion compared to placebo. [] This interaction might occur at the receptor level. []

Q3: What is the chemical structure of this compound?

A3: this compound is a benzodiazepine derivative. Its chemical name is 7-chloro-2-methylamino-5-phenyl-3H-1, 4-benzodiazepine 4-oxide hydrochloride. [, ]

Q4: How does the vehicle affect the hemolytic activity of this compound?

A4: Studies have shown that certain intravenous solutions used as vehicles can influence the hemolytic activity of this compound. [] For instance, dextrose solutions in saline or water, lactated Ringer's, and invert sugar in water were found to reduce drug-induced hemolysis compared to normal saline. []

Q5: How is this compound absorbed and metabolized?

A5: this compound is well-absorbed after oral administration. It undergoes extensive metabolism in the liver, primarily via hepatic microsomal enzymes, to produce pharmacologically active metabolites, including desmethylchlordiazepoxide. [, ]

Q6: How is this compound eliminated from the body?

A7: Chlordiazepoxide and its metabolites are primarily excreted in the urine, with a small portion eliminated in the feces. [] The apparent elimination half-life of chlordiazepoxide is approximately 8 hours. []

Q7: Can this compound be removed by hemodialysis?

A8: Yes, there is evidence suggesting that hemodialysis can effectively remove chlordiazepoxide from the body, potentially aiding in the treatment of overdoses. [] One case report described a patient who improved, and whose plasma chlordiazepoxide levels decreased, following hemodialysis after ingesting multiple drugs including chlordiazepoxide. []

Q8: Can this compound be used to treat infantile spasms?

A10: While ACTH is considered the most effective treatment for infantile spasms, some studies suggest that chlordiazepoxide analogs, like Ro 5-3059 (LA-1), may also be effective in managing this condition, particularly in children with hypsarrhythmia. []

Q9: What are some of the reported toxic reactions to this compound?

A11: While generally well-tolerated, this compound can cause adverse reactions, particularly at higher doses. [] Some reported toxic reactions include symptoms resembling alcohol intoxication, ataxia, and drowsiness. [, ]

Q10: Does intramuscular injection of this compound cause muscle damage?

A12: Research suggests that intramuscular injection of this compound can lead to elevated serum creatine phosphokinase (CPK) levels, indicating potential muscle damage. [] This effect might be attributed to the acidity and high osmolarity of the solvent used for the injectable formulation. []

Q11: Does this compound interact with other drugs?

A13: Yes, this compound can interact with other drugs, particularly those that depress the central nervous system, such as alcohol and barbiturates. [, ] The interaction with ethanol can be more than additive and may lead to enhanced behavioral effects and altered drug metabolism. []

Q12: Have "green" analytical methods been developed for this compound analysis?

A15: Yes, researchers have developed environmentally friendly HPLC methods for analyzing this compound in pharmaceutical formulations. [] These methods utilize green mobile phases, minimizing the use and production of harmful chemicals and reducing waste. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。